molecular formula C16H20N2O2 B2457003 N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide CAS No. 954622-37-8

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide

Cat. No. B2457003
CAS RN: 954622-37-8
M. Wt: 272.348
InChI Key: UVZNSWQCGUOIIM-UHFFFAOYSA-N
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Description

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MK-0773 and is used in scientific research for its unique properties.

Scientific Research Applications

Synthesis of Complex Organic Molecules

The compound is involved in the synthesis of complex organic molecules such as pyrrolidines and pyrrolo-isoxazolidines, which are critical in various chemical transformations and pharmaceutical syntheses. For instance, the intramolecular reaction of oxime ethers with cyclopropane diesters leads to the diastereoselective formation of substituted pyrrolo-isoxazolidines, serving as precursors to the pyrrolidine motif, a structure found in many bioactive molecules (Jackson et al., 2008).

Non-Linear Optical (NLO) Properties and Molecular Docking Analyses

The compound and its derivatives have been studied for their non-linear optical properties, which are crucial for various applications in photonics and telecommunications. Molecular docking analyses of related compounds have shown significant interactions with biological targets, indicating potential for the development of new therapeutic agents. For example, water-mediated synthesis of similar compounds has shown remarkable interactions with the colchicine binding site of tubulin, contributing to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Biological Activities

Derivatives of the compound have been explored for various biological activities, including antimicrobial, antifungal, and potentially antitumor activities. The synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents indicate the versatility of this chemical framework in drug discovery (Thomas et al., 2016).

Potential Therapeutic Applications

Further research into the compound's derivatives has highlighted their potential as selective 5-HT1A receptor agonists, indicating possible therapeutic applications in neurological disorders (Fujio et al., 2000).

properties

IUPAC Name

N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-11-2-6-14(7-3-11)18-10-12(8-15(18)19)9-17-16(20)13-4-5-13/h2-3,6-7,12-13H,4-5,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZNSWQCGUOIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)cyclopropanecarboxamide

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